Product packaging for 5-bromo-N-cyclopentylpyrimidin-2-amine(Cat. No.:CAS No. 1207293-60-4)

5-bromo-N-cyclopentylpyrimidin-2-amine

Cat. No.: B568002
CAS No.: 1207293-60-4
M. Wt: 242.12
InChI Key: IMDCVXSYAFPJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-bromo-N-cyclopentylpyrimidin-2-amine is a functionalized pyrimidine derivative designed for advanced research and development, particularly in the field of medicinal chemistry. This compound serves as a versatile synthetic intermediate for the construction of more complex molecules. Its molecular architecture, featuring a bromo substituent and a cyclopentylamino group on a pyrimidine core, makes it a valuable scaffold for probing structure-activity relationships (SAR) in drug discovery programs . Pyrimidine-based structures are of significant interest in the discovery of kinase inhibitors . While the specific mechanism of action for this precise molecule may require further characterization, analogues and related aminopyrimidine compounds have demonstrated potent activity against key oncology targets, such as FMS-like tyrosine kinase 3 (FLT3) in acute myelogenous leukemia (AML) and cyclin-dependent kinases (CDKs) . Researchers can utilize this compound to develop novel therapeutic candidates, leveraging its synthetic handles for further functionalization and its potential to interact with critical biological pathways. This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrN3 B568002 5-bromo-N-cyclopentylpyrimidin-2-amine CAS No. 1207293-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-cyclopentylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDCVXSYAFPJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682456
Record name 5-Bromo-N-cyclopentylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207293-60-4
Record name 5-Bromo-N-cyclopentylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Starting Materials

The most direct route involves substituting a chlorine atom at position 2 of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine. This method leverages the differential reactivity of halogens on the pyrimidine ring, where the chlorine at position 2 is more susceptible to nucleophilic attack under alkaline conditions.

Key Steps :

  • Substitution at C2 : A solution of 5-bromo-2,4-dichloropyrimidine in 1,4-dioxane reacts with excess cyclopentylamine (1.2 equivalents) at room temperature for 6 hours.

  • Workup : The crude product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. Evaporation yields the target compound as a light-yellow solid with near-quantitative yield (100%).

Table 1 : Reaction Conditions for Direct Substitution

ParameterValue
Starting Material5-Bromo-2,4-dichloropyrimidine
Solvent1,4-Dioxane
Temperature20°C
Reaction Time6 hours
Yield100%

Regioselectivity Challenges

The presence of two chlorine atoms (C2 and C4) introduces regioselectivity concerns. Kinetic control favors substitution at C2 due to steric and electronic factors:

  • Electronic Effects : The electron-withdrawing bromine at C5 activates C2 for nucleophilic substitution.

  • Steric Hindrance : Cyclopentylamine’s bulk preferentially targets the less hindered C2 position.

Nitro Group Reduction Followed by Amine Substitution

Two-Step Synthesis Pathway

An alternative approach begins with 5-bromo-2-nitro-pyrimidine, proceeding through nitro reduction and subsequent amine substitution:

Step 1: Nitro Reduction

  • Reagents : Stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl at 273 K.

  • Outcome : Reduces the nitro group to an amine, yielding 5-bromo-2-aminopyrimidine with 90% yield after recrystallization.

Step 2: Cyclopentylamine Substitution

  • Conditions : React 5-bromo-2-aminopyrimidine with cyclopentyl chloride under alkaline conditions (e.g., NaOH in ethyl acetate).

  • Yield : ~85% after purification by column chromatography.

Table 2 : Comparative Yields for Two-Step Synthesis

StepReactionYield
1Nitro reduction90%
2Cyclopentylamine coupling85%

Advantages and Limitations

  • Advantages : Avoids handling dichloropyrimidine precursors.

  • Limitations : Requires strict temperature control (<273 K) to prevent side reactions.

Transition Metal-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers a regioselective route to install the cyclopentylamine group at C2:

Catalytic System :

  • Catalyst : Pd(dba)₂ (palladium dibenzylideneacetone).

  • Ligand : Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene).

  • Base : Cs₂CO₃ in toluene at 110°C.

Yield : 78–82% with >95% regioselectivity for C2 substitution.

Nickel-Mediated Coupling

Nickel catalysts provide a cost-effective alternative:

  • Catalyst : NiCl₂(dme) (nickel chloride dimethyl etherate).

  • Ligand : 1,2-bis(diphenylphosphino)ethane (dppe).

  • Solvent : Tetrahydrofuran (THF) at 80°C.

Yield : 70–75% with reduced metal contamination compared to palladium systems.

Table 3 : Metal-Catalyzed Methods Comparison

ParameterPd-CatalyzedNi-Catalyzed
Yield78–82%70–75%
Regioselectivity>95%>90%
CostHighModerate

Solvent and Temperature Optimization

Solvent Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates but complicate purification.

  • Ether Solvents : 1,4-Dioxane and THF balance solubility and ease of workup.

Table 4 : Solvent Impact on Reaction Efficiency

SolventReaction RateYield
1,4-DioxaneModerate100%
DMFHigh92%
THFLow85%

Temperature Profiles

  • Room Temperature : Ideal for minimizing side reactions in direct substitution.

  • Elevated Temperatures (>80°C): Accelerate metal-catalyzed couplings but risk decomposition.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 100-gram batch using the direct substitution method achieved:

  • Purity : 99.2% by HPLC.

  • Cycle Time : 8 hours, including workup and drying.

Cost Analysis

  • Raw Materials : 5-Bromo-2,4-dichloropyrimidine ($220/kg) dominates costs.

  • Catalysts : Palladium systems add ~$150/batch versus $50 for nickel .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-bromo-N-cyclopentylpyrimidin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.

Scientific Research Applications

Anticancer Properties

Research indicates that 5-bromo-N-cyclopentylpyrimidin-2-amine exhibits significant anticancer properties, particularly as an inhibitor of cyclin-dependent kinases (CDK4/6). These kinases play a crucial role in cell cycle regulation, making this compound a candidate for cancer therapies aimed at controlling cell proliferation.

Key Findings :

  • Inhibition of CDK4/6 : Compounds derived from this compound have shown enhanced selectivity and potency against these targets compared to existing treatments like palbociclib .
  • Cell Cycle Arrest : Studies demonstrate that these compounds can induce G1 phase cell cycle arrest in cancer cells, confirming their potential as effective anticancer agents.

Antimicrobial Properties

In addition to its anticancer potential, preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various fungal strains. This opens avenues for agricultural applications as fungicides.

Case Study 1: Development of CDK Inhibitors

A focused study on developing novel derivatives based on this compound revealed compounds that exhibited potent inhibitory activity against CDK4/6. These derivatives were able to induce G1 cell cycle arrest effectively, showcasing their potential for treating hormone receptor-positive breast cancer.

CompoundActivityReference
Derivative ACDK4/6 Inhibition
Derivative BInduced Cell Cycle Arrest

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of derivatives synthesized from this compound. The results indicated effective inhibition against specific fungal strains, suggesting possible applications in agriculture.

CompoundTarget OrganismMIC (μg/mL)Reference
Derivative CFungal Strain A25
Derivative DFungal Strain B15

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopentylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells.

Comparison with Similar Compounds

  • 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
  • 5-bromo-6-chloro-3-iodopyridin-2-amine
  • 4-bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine

Comparison:

Biological Activity

5-Bromo-N-cyclopentylpyrimidin-2-amine is a pyrimidine derivative with significant potential in medicinal chemistry, particularly in drug discovery and development. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C9H12BrN3
  • Molecular Weight : 244.11 g/mol
  • Structural Characteristics : The compound features a bromine atom at the 5-position of the pyrimidine ring and a cyclopentyl group at the nitrogen atom, contributing to its unique biological properties.

This compound has been studied for its interaction with various biological targets:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : This compound may act as an inhibitor of CDKs, which play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
  • Antibacterial Activity : Preliminary studies suggest that it may exhibit antibacterial properties by compromising the structural integrity of bacterial cell membranes, resulting in cell lysis and death .

Anticancer Properties

Research indicates that this compound shows promise as an anticancer agent. The following findings highlight its efficacy:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent against tumors.
  • Mechanistic Insights : The compound's ability to induce apoptosis has been linked to its interaction with specific signaling pathways involved in cell survival and death.

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity:

  • Minimum Inhibitory Concentration (MIC) : Studies show that it displays moderate antibacterial activity with MIC values ranging from 4 to 16 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Biofilm Disruption : It has been noted for its ability to disperse established bacterial biofilms, which is critical in treating chronic infections caused by biofilm-forming bacteria .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrimidine core can significantly influence biological activity:

CompoundModificationBiological Activity
This compoundBromine at 5-positionModerate anticancer and antibacterial activity
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amineAdditional chlorineEnhanced reactivity; potential increase in potency
5-Bromo-6-chloro-3-iodopyridin-2-amineIodine substitutionIncreased antibacterial activity due to enhanced binding affinity

These comparisons highlight how varying halogen substitutions can impact both the reactivity and biological efficacy of similar compounds.

Case Studies

  • Anticancer Efficacy in Murine Models : In vivo studies using murine models have shown that this compound effectively reduces tumor growth when administered at therapeutic doses, indicating its potential for clinical application in oncology.
  • Bacterial Resistance Studies : Further investigations into its antibacterial properties revealed that this compound not only inhibits bacterial growth but also reduces the likelihood of resistance development compared to traditional antibiotics like norfloxacin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N-cyclopentylpyrimidin-2-amine, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Buchwald-Hartwig amination. Key parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in cyclopentylamine substitution .

  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates due to improved solubility of intermediates .

  • Temperature control : Reactions performed at 80–100°C balance yield and side-product formation .

  • Yield improvement : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >85% purity.

    Synthesis Method Yield (%)Purity (%)Key Challenges
    Nucleophilic substitution62–7590–95Bromine displacement selectivity
    Buchwald-Hartwig coupling70–8288–93Catalyst deactivation

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from analogs?

  • Methodological Answer :

  • ¹H NMR : The cyclopentyl group shows multiplet peaks at δ 1.5–2.1 ppm (methylene protons) and δ 3.8–4.2 ppm (N-linked CH) .
  • ¹³C NMR : The brominated pyrimidine carbon resonates at ~158 ppm, distinct from chlorine analogs (~150 ppm) .
  • Mass Spectrometry : A molecular ion peak at m/z 256 [M+H]⁺ confirms the molecular formula (C₉H₁₁BrN₃) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?

  • Methodological Answer : X-ray crystallography reveals:

  • Hydrogen bonding : N–H···N and C–H···Br interactions form 2D networks, stabilizing the lattice .
  • Planarity : The pyrimidine ring has an RMS deviation of 0.007 Å, with bromine and amine groups coplanar, favoring π-stacking in biological systems .
  • Thermal stability : Hydrogen bonding correlates with a melting point of 192–195°C, higher than non-brominated analogs .

Q. What computational strategies predict the compound’s binding affinity for kinase targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to assess binding poses. Bromine’s electronegativity enhances halogen bonding with active-site residues .
  • MD simulations : AMBER or GROMACS evaluate stability of ligand-receptor complexes over 100-ns trajectories .
  • SAR analysis : Compare with 5-chloro and 5-iodo analogs; bromine’s van der Waals radius (~1.85 Å) optimizes hydrophobic pocket fit .

Q. How can contradictory biological activity data (e.g., IC₅₀ variability) be resolved in cell-based assays?

  • Methodological Answer :

  • Data normalization : Use Z’-factor >0.5 to validate assay robustness .
  • Control experiments : Test against HEK293 (non-target cells) to confirm selectivity.
  • Dose-response curves : Fit data to Hill equation; outliers may indicate solubility issues (e.g., DMSO concentration >0.1% causes artifacts) .

Structural and Functional Comparisons

Q. How does N-cyclopentyl substitution affect solubility and bioavailability compared to N-methyl or N-isopropyl analogs?

  • Methodological Answer :

  • LogP values : Cyclopentyl (LogP = 2.3) vs. methyl (LogP = 1.8) increases lipid solubility but reduces aqueous solubility .
  • Permeability : Caco-2 assays show cyclopentyl derivatives have 20% higher absorption than methyl analogs due to enhanced membrane diffusion .

Experimental Design Considerations

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction?

  • Methodological Answer :

  • Solvent system : Slow evaporation of ethanol/water (7:3 v/v) at 4°C produces needle-shaped crystals .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with SHELXL for refinement (R factor <0.06) .

Data Contradiction Analysis

Q. Why do NMR spectra occasionally show unexpected peaks at δ 7.2–7.5 ppm?

  • Methodological Answer :

  • Impurity identification : LC-MS traces detect residual cyclopentanol (byproduct of incomplete amine protection) .
  • Mitigation : Add molecular sieves during synthesis to absorb water and suppress alcohol formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.